

Spectroscopic Characterization of Methyl Phenylpropionate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl phenylpropionate*

Cat. No.: B1582923

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Introduction: **Methyl phenylpropionate** (CAS No: 4891-38-7, Molecular Formula: $C_{10}H_8O_2$, Molecular Weight: 160.17 g/mol) is a key intermediate and building block in organic synthesis. [1][2] Its unique structure, featuring a conjugated system of a phenyl group, an alkyne, and an ester, makes it a versatile reagent in cycloaddition reactions and the synthesis of complex heterocyclic compounds. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **methyl phenylpropionate**, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **methyl phenylpropionate**.

Table 1: 1H NMR Spectroscopic Data (Expected)

Solvent: Chloroform-d ($CDCl_3$), Reference: TMS or residual solvent peak (δ 7.26 ppm).[3]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.55 - 7.45	Multiplet	2H	Aromatic Protons (ortho)
~ 7.40 - 7.30	Multiplet	3H	Aromatic Protons (meta, para)
~ 3.80	Singlet	3H	Methoxy Protons (-OCH ₃)

Note: Actual chemical shifts may vary slightly based on solvent and concentration. The assignments are based on typical chemical shift ranges for substituted benzene rings and methyl esters.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: Chloroform-d (CDCl₃), Reference: CDCl₃ solvent peak (δ 77.0 ppm).[\[4\]](#)[\[5\]](#)

Chemical Shift (δ , ppm)	Assignment
~ 154	Carbonyl Carbon (C=O)
~ 132	Aromatic Carbon (ortho)
~ 130	Aromatic Carbon (para)
~ 128	Aromatic Carbon (meta)
~ 120	Aromatic Carbon (ipso)
~ 85	Alkyne Carbon (C-Ph)
~ 80	Alkyne Carbon (C-CO ₂ Me)
~ 52	Methoxy Carbon (-OCH ₃)

Note: These are predicted chemical shifts based on the structure of **methyl phenylpropionate**.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration Assignment
2233	Strong	Alkyne (C≡C) stretch[6]
1724	Strong	Ester Carbonyl (C=O) stretch[6]
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 1600, 1490, 1450	Medium-Weak	Aromatic ring C=C stretches
~ 1250 - 1100	Strong	Ester C-O stretch

Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Impact (EI)

m/z	Relative Intensity (%)	Proposed Fragment Ion
160	71.7	[M] ⁺ (Molecular Ion)[1]
129	99.2	[M - OCH ₃] ⁺ [1]
102	99.99	[C ₆ H ₅ C≡CH] ⁺ (Phenylacetylene)[1][7]
101	-	[C ₆ H ₅] ⁺
75	-	[C ₆ H ₃] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Weigh approximately 10-20 mg of **methyl phenylpropiolate** and dissolve it in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry vial.[8][9]

- **Filtration:** To remove any particulate matter which can degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.[9]
- **Volume Adjustment:** Ensure the final sample height in the NMR tube is approximately 4-5 cm to position it correctly within the instrument's radiofrequency coil.[8][10]
- **Data Acquisition:** Cap the NMR tube and wipe it clean. Place the tube in the spectrometer's spinner and insert it into the magnet. Allow the sample to equilibrate to the probe temperature (e.g., 298K).
- **Instrument Setup:** Set the spectrometer to use the deuterium signal from the solvent for field-frequency locking.[9] Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H) or an internal standard like tetramethylsilane (TMS).[3][4] Acquire both ^1H and ^{13}C NMR spectra.

Infrared (IR) Spectroscopy Protocol

- **Instrument Preparation:** Ensure the spectrometer's sample chamber is clean and dry. Collect a background spectrum of the empty chamber (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental absorptions from the sample spectrum.
- **Sample Preparation (Thin Film Method):** Since **methyl phenylpropiolate** is a liquid at room temperature, this is the preferred method.[2] Place one drop of the neat liquid onto the surface of a clean, polished IR-transparent salt plate (e.g., NaCl or KBr).[11][12]
- **Cell Assembly:** Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Ensure no air bubbles are trapped.[12]
- **Data Acquisition:** Mount the plates in the spectrometer's sample holder and acquire the IR spectrum. The typical range for analysis of organic compounds is 4000-400 cm^{-1} .[13]
- **Cleaning:** After analysis, disassemble the plates and clean them thoroughly with a dry, volatile organic solvent (e.g., dichloromethane or isopropanol) and store them in a desiccator.[11]

Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a stock solution of **methyl phenylpropiolate** in a volatile organic solvent such as dichloromethane or hexane.[\[14\]](#) Dilute this stock solution to a final concentration of approximately 1-10 $\mu\text{g}/\text{mL}$.[\[15\]](#)[\[16\]](#)
- Filtration: The final solution must be free of any particulate matter. If necessary, centrifuge the sample or filter it through a 0.22 μm syringe filter.[\[16\]](#)
- Vial Transfer: Transfer the filtered sample into a 1.5 mL glass autosampler vial suitable for GC-MS analysis.[\[14\]](#)[\[15\]](#)
- Instrument Setup:
 - Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5). Set an appropriate temperature program, for example, starting at 50°C and ramping up to 250°C to ensure proper separation and elution of the compound.
 - Mass Spectrometer (MS): Set the instrument to operate in Electron Impact (EI) ionization mode, typically at 70 eV. Set the mass analyzer to scan a suitable range, such as m/z 40-400.
- Data Acquisition: Inject 1 μL of the prepared sample into the GC-MS system. The resulting chromatogram should show a single major peak corresponding to **methyl phenylpropiolate**, and the mass spectrum for that peak can then be analyzed.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical sample like **methyl phenylpropiolate**.

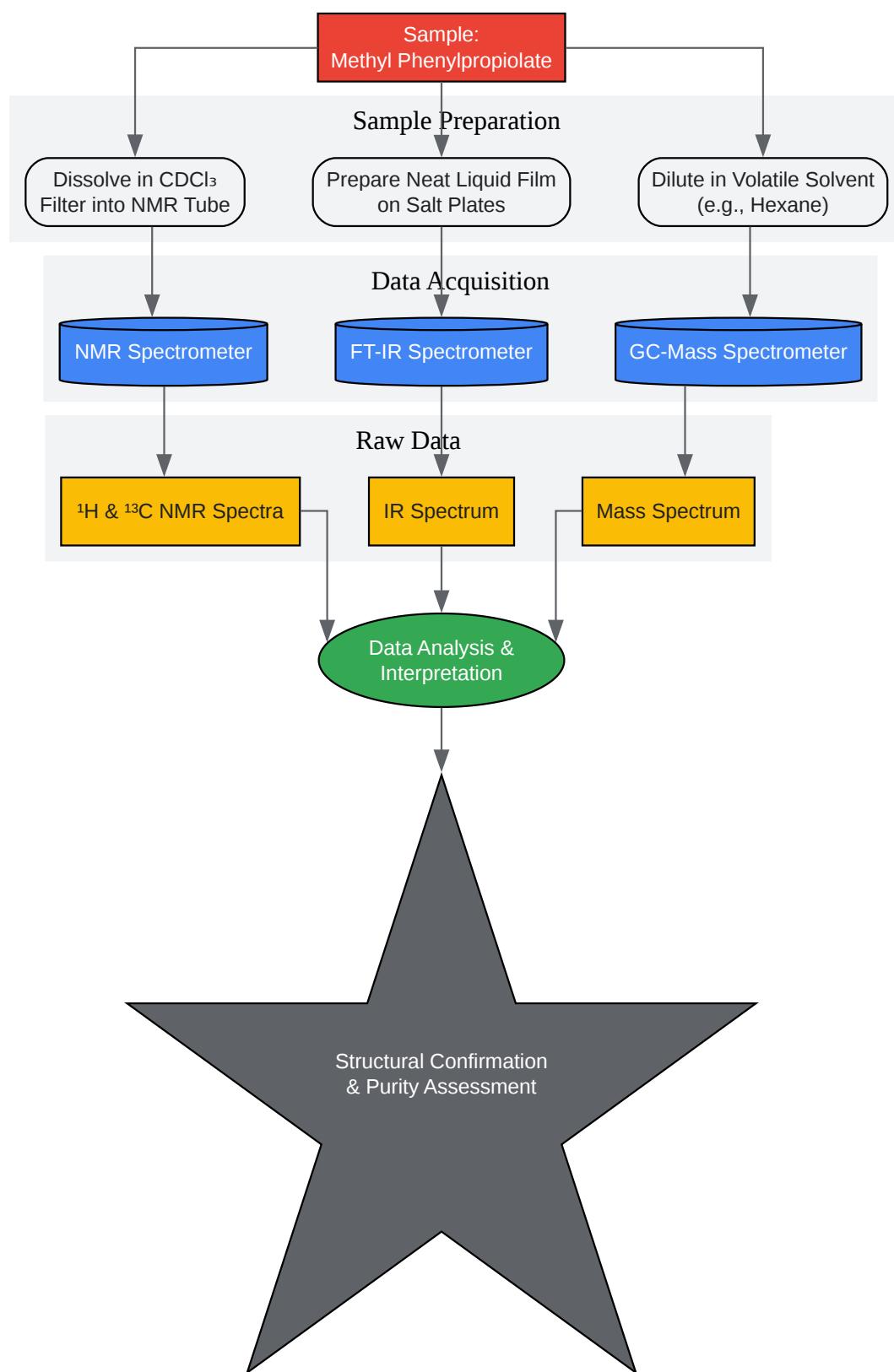
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Fig. 1: General workflow for spectroscopic analysis.

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